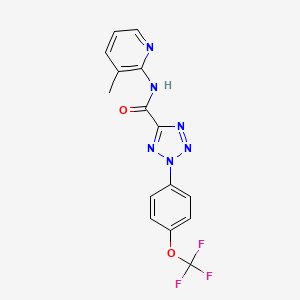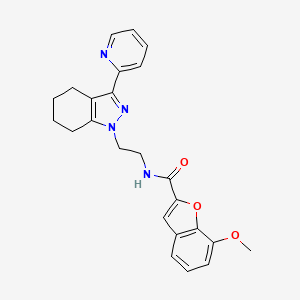![molecular formula C28H31N5O3S B2451071 3-异丙基-2-((2-(4-(2-甲氧苯基)哌嗪-1-基)-2-氧代乙基)硫代)-7-苯基-3H-吡咯并[3,2-d]嘧啶-4(5H)-酮 CAS No. 1794829-42-7](/img/structure/B2451071.png)
3-异丙基-2-((2-(4-(2-甲氧苯基)哌嗪-1-基)-2-氧代乙基)硫代)-7-苯基-3H-吡咯并[3,2-d]嘧啶-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrimidine and phenyl rings are aromatic, which could contribute to the stability of the molecule. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could be involved in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrimidine ring could undergo substitution reactions, and the piperazine ring could be involved in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar piperazine ring could make the compound more soluble in polar solvents .科学研究应用
Sure! Here’s a comprehensive analysis of the scientific research applications of the compound “2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one” (STL193121):
Neurological Disorders
Alpha1-Adrenergic Receptor Antagonism: STL193121 has shown potential as an alpha1-adrenergic receptor antagonist. This receptor is a significant target for treating various neurological conditions, including depression, anxiety, and neurodegenerative diseases like Alzheimer’s . The compound’s ability to modulate these receptors can help in developing new therapeutic agents for these disorders.
Cardiovascular Diseases
Hypertension and Cardiac Hypertrophy: By targeting alpha1-adrenergic receptors, STL193121 can also be explored for its applications in treating cardiovascular diseases such as hypertension and cardiac hypertrophy . These receptors play a crucial role in regulating vascular tone and cardiac function, making STL193121 a promising candidate for cardiovascular therapeutics.
Cancer Therapy
Anticancer Properties: Research indicates that compounds similar to STL193121 can exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines . This makes STL193121 a potential candidate for further investigation in cancer therapy, particularly in targeting specific cancer types that express relevant receptors.
Anti-inflammatory Applications
Inflammatory Diseases: STL193121 may have applications in treating inflammatory diseases due to its potential anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inflammatory pathways, which could be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .
Psychiatric Disorders
Anxiolytic and Antidepressant Effects: Given its interaction with alpha1-adrenergic receptors, STL193121 could be explored for its anxiolytic and antidepressant effects . These receptors are involved in the modulation of mood and anxiety, suggesting that STL193121 might help in developing new treatments for psychiatric disorders.
Metabolic Disorders
Diabetes and Obesity: There is potential for STL193121 to be investigated in the context of metabolic disorders such as diabetes and obesity. Compounds targeting adrenergic receptors have been shown to influence metabolic pathways, which could lead to new therapeutic strategies for managing these conditions .
Respiratory Diseases
Asthma and COPD: STL193121 might also be relevant in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). By modulating adrenergic receptors, it could help in reducing bronchoconstriction and inflammation associated with these conditions .
Prostate Health
Benign Prostatic Hyperplasia (BPH): The compound’s potential to act on alpha1-adrenergic receptors makes it a candidate for treating benign prostatic hyperplasia, a common condition in older men that involves the enlargement of the prostate gland . This could help in developing medications that alleviate symptoms associated with BPH.
安全和危害
未来方向
属性
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3S/c1-19(2)33-27(35)26-25(21(17-29-26)20-9-5-4-6-10-20)30-28(33)37-18-24(34)32-15-13-31(14-16-32)22-11-7-8-12-23(22)36-3/h4-12,17,19,29H,13-16,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRWCTPTCOEJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide](/img/structure/B2450989.png)
![N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2450992.png)
![N-[[4-(Aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2450993.png)


![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2450998.png)
![3-allyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451001.png)
![3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride](/img/structure/B2451003.png)





